Dicyclohexyl[2,6-dimethoxy-3-(2-methoxy-1-naphthyl)phenyl]phosphine
CAS No.:
Cat. No.: VC13687954
Molecular Formula: C31H39O3P
Molecular Weight: 490.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C31H39O3P |
|---|---|
| Molecular Weight | 490.6 g/mol |
| IUPAC Name | dicyclohexyl-[2,6-dimethoxy-3-(2-methoxynaphthalen-1-yl)phenyl]phosphane |
| Standard InChI | InChI=1S/C31H39O3P/c1-32-27-20-18-22-12-10-11-17-25(22)29(27)26-19-21-28(33-2)31(30(26)34-3)35(23-13-6-4-7-14-23)24-15-8-5-9-16-24/h10-12,17-21,23-24H,4-9,13-16H2,1-3H3 |
| Standard InChI Key | IJZUTUMBEYLTNN-UHFFFAOYSA-N |
| SMILES | COC1=C(C2=CC=CC=C2C=C1)C3=C(C(=C(C=C3)OC)P(C4CCCCC4)C5CCCCC5)OC |
| Canonical SMILES | COC1=C(C2=CC=CC=C2C=C1)C3=C(C(=C(C=C3)OC)P(C4CCCCC4)C5CCCCC5)OC |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound features a phosphorus center coordinated to three distinct groups: two cyclohexyl substituents and a 2,6-dimethoxy-3-(2-methoxy-1-naphthyl)phenyl moiety. The biphenyl-naphthyl system is substituted with methoxy groups at the 2,6-positions of the phenyl ring and a 2-methoxynaphthalene group at the 3-position . This arrangement creates a sterically congested environment around the phosphorus atom, which is critical for stabilizing low-coordination-state metal centers in catalytic cycles .
The molecular geometry is further defined by the bond angles and distances inferred from analogous phosphine ligands. For instance, related ligands such as SPhos (dicyclohexyl[2',6'-dimethoxybiphenyl-2-yl]phosphine) exhibit P–C bond lengths of approximately 1.85 Å and C–P–C angles near 102° , suggesting similar structural parameters for this compound.
Physicochemical Properties
While experimental data on melting and boiling points remain unreported, the compound’s solubility aligns with typical organophosphorus ligands. It is soluble in common organic solvents such as tetrahydrofuran (THF), dichloromethane (DCM), and toluene but insoluble in water . The logP value, estimated at 7.71 , indicates high lipophilicity, which influences its partitioning behavior in biphasic reaction systems.
Table 1: Key Molecular Data
Synthesis and Manufacturing
Synthetic Pathways
The ligand is synthesized via a nucleophilic aromatic substitution (SNAr) reaction between dicyclohexylphosphine and a halogenated biaryl precursor under inert conditions. A representative procedure involves:
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Precursor Preparation: A brominated biaryl substrate containing methoxy and naphthyl groups is synthesized through Suzuki-Miyaura coupling or Ullmann condensation.
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Phosphination: The brominated intermediate reacts with dicyclohexylphosphine in the presence of a strong base (e.g., potassium tert-butoxide) in THF at elevated temperatures (60–80°C) .
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Purification: The crude product is purified via column chromatography or recrystallization to achieve ≥97% purity .
Industrial Production
Large-scale manufacturing is optimized for high yield and reproducibility. MolCore BioPharmatech employs continuous flow reactors to enhance reaction control and scalability, adhering to ISO-certified quality standards . Parchem and Sigma-Aldrich offer bulk quantities (up to kilogram scales) with stringent purity specifications for pharmaceutical and academic applications .
Applications in Catalysis
Palladium-Catalyzed Cross-Coupling Reactions
The ligand’s steric bulk and electron-donating methoxy groups make it ideal for palladium-catalyzed transformations, including:
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Suzuki-Miyaura Coupling: Facilitates aryl-aryl bond formation between aryl halides and boronic acids under mild conditions. The ligand accelerates oxidative addition and stabilizes the Pd(0) intermediate .
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Buchwald-Hartwig Amination: Enables C–N bond formation between aryl halides and amines, critical for synthesizing pharmaceuticals like kinase inhibitors .
Mechanistic Insights
The ligand coordinates to palladium, forming a complex that undergoes oxidative addition with aryl halides. The methoxy substituents modulate electron density at the metal center, while the naphthyl group prevents catalyst deactivation via agglomeration . Comparative studies with SPhos reveal that the naphthyl moiety in this ligand further enhances thermal stability, enabling reactions at temperatures up to 120°C .
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